p-Phos, (S)-

描述

Significance of Chiral Phosphine (B1218219) Ligands in Asymmetric Catalysis

Chiral phosphine ligands are indispensable tools in modern synthetic chemistry, particularly in the field of asymmetric catalysis. tcichemicals.comjst.go.jp These organic molecules, which possess chirality, coordinate to a metal center to create a chiral environment. tcichemicals.com This chiral catalytic system then directs a chemical reaction to favor the formation of one enantiomer over the other, a process known as asymmetric induction. tcichemicals.com This is of paramount importance in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. ontosight.ai

The effectiveness of a chiral phosphine ligand is determined by its electronic and steric properties, which can be fine-tuned to achieve high enantioselectivity and catalytic activity for a specific transformation. tcichemicals.comjst.go.jp These ligands play a crucial role in a wide array of transition-metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and hydroformylations. dicp.ac.cnnih.gov The ability to synthesize complex chiral molecules with high optical purity is a direct result of the development of a diverse and sophisticated toolbox of chiral phosphine ligands. tcichemicals.comjst.go.jp

Overview of Atropisomeric Dipyridylphosphine Ligands

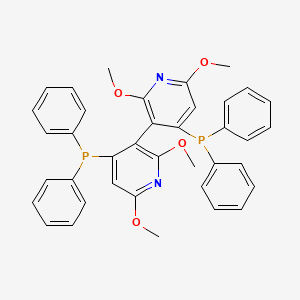

(S)-p-Phos belongs to a class of compounds known as atropisomeric dipyridylphosphine ligands. sigmaaldrich.comacs.org Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In the case of (S)-p-Phos, the bulky substituents on the bipyridine backbone restrict free rotation, leading to the existence of stable, non-interconvertible enantiomers. sigmaaldrich.com

The defining feature of dipyridylphosphine ligands is the presence of a bipyridine core, a bicyclic aromatic structure containing two nitrogen atoms. ontosight.aisigmaaldrich.com This bipyridine unit is functionalized with phosphine groups, which are responsible for coordinating to the metal center. sigmaaldrich.com The unique electronic properties of the pyridine (B92270) rings, combined with the steric bulk of the phosphine substituents, contribute to the high efficacy of these ligands in asymmetric catalysis. sigmaaldrich.comacs.org The P-Phos family of ligands, including (S)-p-Phos, is noted for often exhibiting higher activity and selectivity compared to analogous ligands like BINAP in certain reactions. sigmaaldrich.comsigmaaldrich.com

Historical Context and Development of the P-Phos Family of Ligands

The development of the P-Phos family of ligands was a significant advancement in the field of asymmetric catalysis. sigmaaldrich.comnih.gov Professor Chan of Hong Kong Polytechnic University is credited with the development of this ligand family. sigmaaldrich.com These ligands are characterized by their atropisomeric biaryl bisphosphine structure, which uniquely incorporates two methoxy-substituted pyridine rings in the backbone. sigmaaldrich.comsigmaaldrich.com The design of these ligands was a deliberate effort to create a versatile and effective class of chiral inductors for a broad range of asymmetric reactions. acs.orgnih.gov

The synthesis of (S)-p-Phos and its analogues involves the creation of a chiral 3,3'-bipyridine (B1266100) derivative, which is then reacted with diphenylphosphine. ontosight.ai This synthetic strategy allows for the creation of a variety of P-Phos ligands with different steric and electronic properties by modifying the substituents on the phosphine groups. ontosight.ai This modularity is a key advantage, as it enables the optimization of the ligand for specific catalytic applications. rsc.org The success of the P-Phos family has led to their widespread use in both academic and industrial research, particularly in asymmetric hydrogenation and carbon-carbon bond-forming reactions. sigmaaldrich.comacs.orgnih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H34N2O4P2/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-26H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOSBBLJKXSBBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H34N2O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221012-82-4, 362524-23-0 | |

| Record name | p-Phos, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221012824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phos, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362524230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-PHOS, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04VUU8H7L4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-PHOS, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW0P1P8U1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies for S P Phos and Its Derivatives

Methodologies for Enantioselective Ligand Synthesis

The synthesis of optically active phosphine (B1218219) ligands is a cornerstone of asymmetric catalysis. nih.gov The challenge lies in controlling the stereochemistry around the phosphorus atom (P-stereogenic) or an axis of chirality (atropisomeric). Several powerful strategies have emerged to meet this challenge.

Use of Chiral Intermediates : A highly effective method involves the use of phosphine-boranes as stable, manageable intermediates. nih.govjst.go.jp Optically active phosphine ligands with stereogenic phosphorus centers can be synthesized from these intermediates. jst.go.jp This methodology has been successfully applied to prepare electron-rich P-chiral ligands like BisP, MiniPHOS, and DiSquareP*, which demonstrate excellent enantioselectivities in reactions such as the asymmetric hydrogenation of enamides. jst.go.jp

Asymmetric Catalysis : The direct catalytic enantioselective synthesis of P-stereogenic compounds is a more modern and efficient approach. Key strategies include:

Desymmetrization : This involves the differentiation of two identical functional groups in a symmetrical, prochiral organophosphorus compound. frontiersin.orgnih.gov For instance, the desymmetrization of prochiral diethynylphosphine oxides can be achieved with high enantioselectivity using copper(I) catalysis with newly developed chiral pyridinebisoxazolines (PYBOX) ligands. nih.gov

Kinetic Resolution : This strategy separates a racemic mixture of chiral compounds by having one enantiomer react faster than the other. While the maximum theoretical yield is 50%, it can produce products with high optical purity. frontiersin.org The kinetic resolution of secondary phosphine oxides via asymmetric allylation is a notable example. frontiersin.org

Dynamic Kinetic Resolution (DKR) : Overcoming the 50% yield limitation of kinetic resolution, DKR involves the in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired chiral product. frontiersin.orgresearchgate.net This has been applied to the synthesis of P-stereogenic phosphine oxides. researchgate.net

Cross-Coupling Reactions : Transition-metal-catalyzed cross-coupling reactions are a powerful tool for forming P-C bonds enantioselectively. Palladium-catalyzed reactions, in particular, have been used for the intramolecular cyclization of functionalized secondary phosphines to create P-stereogenic benzophospholanes. researchgate.net Copper-catalyzed dynamic kinetic intermolecular P-C coupling of secondary phosphine oxides with aryl iodides has also been reported as a highly enantioselective method. researchgate.net

Design Principles for Atropisomeric Dipyridylphosphine Frameworks

The success of ligands like (S)-p-Phos stems from the specific design of their atropisomeric dipyridylphosphine framework. Atropisomerism arises from hindered rotation around the C-C single bond connecting the two pyridine (B92270) rings, creating a stable, chiral scaffold.

The key design principles are:

Rigid Bipyridine Backbone : The 3,3'-bipyridine (B1266100) core provides a rigid and well-defined chiral environment when coordinated to a metal center. ontosight.ai This rigidity is crucial for effective stereochemical communication between the ligand and the substrate during the catalytic cycle, leading to high enantioselectivity. ontosight.ai

Tunable Electronic and Steric Properties : The performance of transition metal catalysts is highly sensitive to the electronic and geometric properties of their chiral ligands. rsc.orgrsc.org In atropisomeric diphosphines, these properties can be fine-tuned in several ways:

P-Substituents : Altering the groups attached to the phosphorus atoms (e.g., replacing phenyl groups with other aryl or alkyl groups) can modify the ligand's electronic nature and steric bulk, thereby influencing the catalyst's activity and selectivity. rsc.orgrsc.org

The combination of a rigid chiral scaffold with tunable steric and electronic properties allows for the rational design of ligands optimized for specific asymmetric transformations, including hydrogenation, cross-coupling, and C-H activation reactions. ontosight.ai

Diversification of P-Phos Ligand Architecture

Modifying the basic P-Phos structure allows for the creation of a library of derivatives with tailored properties, expanding their applicability in asymmetric catalysis. The primary strategies for diversification focus on altering the substituents on the phosphorus atoms or functionalizing the ligand backbone.

Substitution at Phosphorus : A direct method for diversification involves exchanging the aryl or alkyl groups on the tertiary phosphine. A recently developed strategy uses a nickel-catalyzed process to selectively dearylate alkylated phosphonium (B103445) salts. rsc.orgresearchgate.net This allows for the introduction of a wide range of alkyl substituents into bisphosphine ligands, creating new derivatives from a common parent ligand. rsc.orgresearchgate.net The process can even be conducted in a one-pot sequence of alkylation and dearylation, accelerating access to new ligand architectures. rsc.org

Backbone Functionalization : Another powerful approach is to introduce new functional groups onto the dipyridyl backbone. This can impart novel properties or create "smart" ligands that respond to external stimuli. For example, crown ethers have been incorporated into the scaffold of a chiral dipyridylphosphine ligand. rsc.orgrsc.org This creates a supramolecularly tunable ligand where the catalytic enantioselectivity can be enhanced by the addition of specific alkali metal ions (like Li+, Na+, or K+) that are recognized and complexed by the crown ether hosts. rsc.orgrsc.org This approach avoids the need for tedious de novo synthesis for each new ligand variant. rsc.org

These diversification strategies enable the systematic optimization of ligand structures for improved performance and provide access to catalysts with novel reactivity and selectivity. rsc.org

Catalytic Applications of S P Phos in Asymmetric Transformations

Asymmetric Hydrogenation Reactions

Catalytic asymmetric hydrogenation is a fundamental and atom-economical method for producing enantiomerically enriched compounds. nih.govwikipedia.org (S)-p-Phos has been successfully employed as a chiral ligand in complex with transition metals like ruthenium and rhodium to catalyze the hydrogenation of various prochiral substrates, including ketones and olefins, with high levels of activity and enantioselectivity. ontosight.aisigmaaldrich.com

Enantioselective Hydrogenation of Ketones (e.g., β-keto esters, aryl ketones)

The ruthenium-catalyzed asymmetric hydrogenation of ketones is a powerful tool for the synthesis of chiral secondary alcohols. nih.gov Ruthenium complexes incorporating the (S)-p-Phos ligand have demonstrated high efficacy in the hydrogenation of both aryl ketones and β-keto esters. sigmaaldrich.comsigmaaldrich.com

For instance, a complex of RuCl2[(S)-p-Phos] with a chiral diamine, (S)-DAIPEN, has been studied for the asymmetric hydrogenation of aromatic ketones. pku.edu.cn The system achieved excellent conversion and high enantioselectivity for various substrates. Under optimal conditions—a molar ratio of ketone:KOH:catalyst of 1000:20:1, H₂ pressure of 2 MPa, and a temperature of 30 °C—acetophenone was fully converted to (S)-1-phenylethanol with an enantiomeric excess (ee) of 88.5%. pku.edu.cn Notably, the hydrogenation of 2'-bromoacetophenone (B1265738) under similar conditions yielded the corresponding alcohol with an impressive 97.1% ee. pku.edu.cn The P-Phos ligand family has also proven to be more active and selective than the analogous BINAP ligands in the ruthenium-catalyzed hydrogenation of β-ketoesters. sigmaaldrich.com

Table 1: Asymmetric Hydrogenation of Ketones using (S)-p-Phos-based Catalysts

| Substrate | Catalyst System | Product | Conversion (%) | ee (%) | Ref. |

| Acetophenone | RuCl₂[(S)-p-Phos][(S)-DAIPEN] | (S)-1-Phenylethanol | 100 | 88.5 | pku.edu.cn |

| 2'-Bromoacetophenone | RuCl₂[(S)-p-Phos][(S)-DAIPEN] | (S)-1-(2-Bromophenyl)ethanol | - | 97.1 | pku.edu.cn |

| Isobutyrophenone | [RuCl₂((S)-p-Phos)(1,4-diamine)] | (S)-2-Methyl-1-phenyl-1-propanol | >99 | 97 | |

| Ethyl 3-oxobutanoate | Ru-p-Phos | (R)-Ethyl 3-hydroxybutanoate | - | >99 | sigmaaldrich.com |

Asymmetric Hydrogenation of Olefins (e.g., 2-arylacrylates)

The (S)-p-Phos ligand is also utilized in the asymmetric hydrogenation of prochiral olefins to produce valuable chiral compounds. ontosight.ai Specifically, it has been noted for its effectiveness in the hydrogenation of substrates like 2-arylacrylates. sigmaaldrich.com Rhodium and ruthenium catalysts bearing P-Phos ligands have shown exceptionally high activity in the homogeneous hydrogenation of various C=C bonds, such as those found in dehydroamino acids. sigmaaldrich.com

Table 2: Asymmetric Hydrogenation of Olefins using (S)-p-Phos-based Catalysts

| Substrate | Catalyst System | Product | Conversion (%) | ee (%) | Ref. |

| Methyl (Z)-α-acetamidocinnamate | Rh-(S)-p-Phos | N-Acetyl-(R)-phenylalanine methyl ester | 100 | >99 | sigmaaldrich.com |

| 2-Arylacrylates | (S)-p-Phos based catalyst | Chiral 2-arylpropanoates | High | High | sigmaaldrich.com |

Stereoselective Control in Hydrogenation Processes

Achieving high stereoselectivity in hydrogenation reactions depends on a synergistic interplay of several factors, including the chiral ligand, the metal center, and the reaction conditions. The (S)-p-Phos ligand's atropisomeric chirality and its coordination to the metal create a highly organized and sterically defined catalytic environment, which is crucial for differentiating between the two faces of the prochiral substrate. ontosight.ai

Research has shown that the choice of base, solvent, and the substrate-to-catalyst ratio can significantly influence both the catalytic activity and the enantioselectivity of the transformation. pku.edu.cn For example, in the hydrogenation of aryl ketones with the RuCl₂[(S)-p-Phos][(S)-DAIPEN] system, the concentration of the potassium tert-butoxide base was a critical parameter for achieving optimal results. pku.edu.cn The combination of the chiral diphosphine (S)-p-Phos and a chiral diamine ligand in the ruthenium complex allows for fine-tuning of the chiral pocket, enhancing stereochemical control. nih.gov The superiority of P-Phos ligands over others, like BINAP, in certain reactions highlights how the ligand's specific structural and electronic properties are key determinants of stereoselective outcomes. sigmaaldrich.com

Asymmetric Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. scispace.comcore.ac.uk The (S)-p-Phos ligand has enabled significant advances in this area, particularly in iridium-catalyzed hydroalkynylations and palladium-catalyzed allylic alkylations. sigmaaldrich.com

Enantioselective Hydroalkynylation of Unsaturated Substrates (e.g., nonpolar alkenes, norbornadienes)

Asymmetric hydroalkynylation, the addition of a terminal alkyne across a C=C double bond, is a highly atom-economical method for synthesizing chiral alkynes. sioc-journal.cn (S)-p-Phos has been employed as a ligand in iridium-catalyzed systems for the asymmetric hydroalkynylation of challenging non-activated olefin substrates like norbornadienes. sigmaaldrich.com

In a notable study, an iridium catalyst generated in situ from [Ir(COD)Cl]₂ and (S)-p-Phos promoted the hydroalkynylation of norbornadiene derivatives with terminal alkynes. This reaction proceeded with excellent yields and high levels of enantioselectivity, demonstrating the ligand's ability to control the stereochemical outcome in the formation of a new C-C bond and a stereocenter.

Table 3: Iridium-Catalyzed Asymmetric Hydroalkynylation using (S)-p-Phos

| Alkene Substrate | Alkyne Substrate | Yield (%) | ee (%) | Ref. |

| Norbornadiene | Phenylacetylene | 91 | 96 | |

| Norbornadiene | 1-Hexyne | 89 | 94 |

Palladium-Catalyzed Asymmetric Allylic Alkylation of Indoles

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for constructing C-C bonds. researchgate.netacs.org The use of (S)-p-Phos has been reported in the palladium-catalyzed selective allylic alkylation of indole (B1671886) derivatives. sigmaaldrich.com This reaction typically involves the substitution of an allylic leaving group with a nucleophile, in this case, the indole ring. The chiral palladium complex directs the approach of the nucleophile to one of the two enantiotopic termini of the π-allyl-palladium intermediate, thereby establishing a new stereocenter with high fidelity. While detailed performance data for (S)-p-Phos in this specific reaction is proprietary or less commonly published in open literature, its application is noted as an effective strategy for accessing chiral indole derivatives. sigmaaldrich.com

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. mdpi.comharvard.edu While the reaction itself is not inherently asymmetric unless creating a new chiral center, the efficiency and stability of the catalyst are paramount. The use of palladium catalysts supported by robust phosphine (B1218219) ligands is common. harvard.edunih.gov (S)-p-Phos has been employed as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to facilitate the formation of biaryl compounds. ontosight.ai The dialkylbiaryl phosphine class of ligands, to which p-Phos is related, is noted for its ability to create highly active catalysts that can promote couplings for a wide range of substrates, including heteroaryl systems and unactivated aryl chlorides, often under mild conditions. nih.gov

Research has shown that ligands structurally similar to p-Phos can be modified for specific applications, such as sulfonation to create water-soluble ligands, enhancing the "green" character of the Suzuki-Miyaura coupling by allowing the reaction to proceed in aqueous media. nih.gov

Other Asymmetric Catalytic Processes

Beyond cross-coupling, (S)-p-Phos and its derivatives are instrumental in a range of other asymmetric catalytic reactions, leveraging the chiral scaffold to induce high stereoselectivity. acs.org

Asymmetric hydrosilylation, particularly of prochiral ketones, is a powerful method for producing enantiomerically enriched secondary alcohols, which are valuable intermediates for pharmaceuticals and advanced materials. pnas.orgscripps.edu The (S)-p-Phos ligand family has been successfully utilized in these transformations. acs.org

A notable system involves a copper(II) fluoride (B91410) catalyst in conjunction with an (S)-p-Phos derivative, (S)-Xyl-P-Phos. pnas.orgnih.gov This catalytic system has demonstrated high efficiency for the hydrosilylation of a wide array of aryl alkyl ketones. The reactions proceed with high activity and yield excellent enantioselectivities, even when conducted in the presence of air and at mild temperatures. pnas.orgnih.gov The presence of air was found to markedly enhance the reaction rates compared to when the reaction was run under a nitrogen atmosphere. pnas.org

Below is a table summarizing the results for the asymmetric hydrosilylation of various ketones using the CuF₂/(S)-Xyl-P-Phos system. nih.gov

| Entry | Ketone Substrate | Time (h) | Conversion (%) | ee (%) | Configuration |

| 1 | Acetophenone | 0.5 | >99 | 95 | S |

| 2 | 4'-Methylacetophenone | 0.5 | >99 | 96 | S |

| 3 | 4'-Methoxyacetophenone | 2.5 | >99 | 97 | S |

| 4 | 4'-Chloroacetophenone | 0.5 | >99 | 95 | S |

| 5 | 2'-Methylacetophenone | 1.0 | >99 | 96 | S |

| 6 | 2-Acetonaphthone | 1.0 | >99 | 96 | S |

| 7 | 1-Acetonaphthone | 1.0 | >99 | 95 | S |

The synthesis of chiral polymers through asymmetric catalysis is a sophisticated strategy to create materials with unique chiroptical properties. rsc.org (S)-p-Phos has been identified as a suitable ligand for preparing chiral ketone functionalized polymers via copolymerization reactions.

Enantioselective addition reactions are fundamental transformations for creating chiral molecules. sioc-journal.cn The (S)-p-Phos ligand has been applied in palladium-catalyzed selective allylic alkylation of indoles, demonstrating its utility in complex C-C bond formations. The broader family of chiral phosphines is widely used in various enantioselective additions, including the conjugate addition of phosphorus nucleophiles to electron-deficient alkenes. sioc-journal.cn

For instance, nickel complexes bearing chiral phosphine ligands have been used to catalyze the enantioselective addition of secondary phosphines to methacrylonitrile, producing chiral 2-cyanopropylphosphines with high enantiomeric excess. capes.gov.br In a different approach, chiral phosphoric acids have been used as Brønsted acid catalysts for the enantioselective phospha-Michael-type addition of diarylphosphine oxides to alkenyl benzimidazoles, yielding products with both phosphorus and benzimidazole (B57391) units in high yields and excellent enantioselectivities. researchgate.net These products can be reduced to the corresponding chiral phosphines, which are valuable as potential P,N-ligands. researchgate.net

The research into P-stereogenic pincer-palladium complexes has also shown success in catalyzing the asymmetric Michael addition of diarylphosphines to nitroalkenes and β,γ-unsaturated α-keto esters, achieving high yields and good to excellent enantioselectivity. rsc.org

Mechanistic Insights into S P Phos Catalysis

Elucidation of Catalyst Active Species and Reaction Pathways

In transition-metal catalysis, particularly in asymmetric hydrogenation, the active species is typically formed in situ. For ruthenium-catalyzed hydrogenations utilizing diphosphine ligands like (S)-p-Phos, the process often begins with a precatalyst which, under hydrogenation conditions, generates a ruthenium monohydride species. researchgate.net This Ru(II)-hydride is widely considered the active catalyst that engages the substrate in the catalytic cycle. researchgate.net

The general reaction pathway for the asymmetric hydrogenation of ketones, for example, follows a well-established mechanism. researchgate.net

Substrate Coordination: The active Ru(II)-hydride species reversibly coordinates with the carbonyl group of the prochiral ketone to form an adduct. researchgate.net

Hydride Transfer: An intramolecular transfer of the hydride from the ruthenium center to the carbonyl carbon occurs, forming a ruthenium alkoxide intermediate. researchgate.netpnas.org This step is typically the stereodetermining step of the reaction. pnas.org

Product Release: The resulting chiral alcohol is released from the coordination sphere of the metal through the action of a solvent (like an alcohol), regenerating an active ruthenium species that can enter a new catalytic cycle. researchgate.net

Similarly, in rhodium-catalyzed hydrogenations of substrates like enamides, a solvated Rh(I) complex is often the active species. acs.org The reaction can proceed through a dihydride mechanism where the Rh(I) complex first reacts with hydrogen to form a dihydride intermediate. acs.org The substrate then coordinates and undergoes insertion, followed by reductive elimination to yield the product. acs.org The specific nature of the active species and the precise pathway can be influenced by the metal, the substrate, and the reaction conditions.

Understanding Ligand-Metal Coordination and its Influence on Stereoselectivity

(S)-p-Phos functions as a bidentate chelating ligand, coordinating to the metal center through its two phosphorus atoms. This chelation forms a stable, seven-membered ring with the metal. The defining feature of (S)-p-Phos is its C2-symmetric, atropisomeric biaryl backbone. This axial chirality creates a rigid and well-defined three-dimensional chiral environment around the metal center.

This fixed chiral pocket is paramount for stereoselectivity. It forces the incoming prochiral substrate to coordinate to the metal in a specific orientation to minimize steric repulsion with the ligand's bulky phenyl groups. For atropisomeric diphosphines, the spatial arrangement is often described by a "quadrant model". pnas.org The phenyl groups on the phosphorus atoms create steric bulk in two opposing quadrants around the metal. pnas.org The substrate preferentially binds in a way that its smaller substituent occupies the sterically crowded quadrant, while its larger substituent occupies the less hindered one. This preferential binding in the diastereomeric metal-substrate complex directly translates into the formation of one enantiomer of the product over the other during the subsequent stereodetermining step. pnas.org The rigidity of the (S)-p-Phos backbone ensures that this chiral information is effectively transferred throughout the catalytic cycle.

Transition State Analysis in Chiral Induction

The origin of enantioselectivity in (S)-p-Phos catalyzed reactions is rooted in the energetic difference between the diastereomeric transition states leading to the (R) and (S) products. Density Functional Theory (DFT) calculations are a powerful tool for analyzing these transition states. chinesechemsoc.org The stereochemical outcome is determined by the relative stability of the two transition states in the key stereodetermining step, which for hydrogenations is the hydride transfer. pnas.org

Studies on analogous atropisomeric diphosphine/ruthenium systems for ketone hydrogenation have modeled the two key diastereomeric transition states. pnas.org These models reveal that the less-stable transition state suffers from significant steric repulsion between a substrate substituent and one of the phenyl groups of the phosphine (B1218219) ligand. pnas.org The more stable transition state avoids this unfavorable interaction, thus providing a lower energy pathway to one enantiomer of the product. pnas.org

The energy difference between these competing transition states (ΔΔG‡) directly correlates with the predicted enantiomeric excess (ee) of the reaction. A larger energy difference leads to higher enantioselectivity. For instance, in a palladium-catalyzed asymmetric coupling, a calculated Gibbs free energy difference of 1.6 kcal/mol between the favorable and unfavorable transition states corresponded well with the experimentally observed 84% ee. chinesechemsoc.org Chiral induction is often facilitated by a network of noncovalent interactions, such as C-H···π interactions, between the ligand and the substrate within the transition state structure, which further stabilizes the preferred pathway. rsc.org

Table 1: Illustrative Transition State Energy Analysis for Asymmetric Catalysis This table is a generalized representation based on findings for similar chiral phosphine ligands, as specific DFT data for (S)-p-Phos was not available in the search results. The values illustrate the concept of energetic differentiation.

| Transition State | Relative Free Energy (kcal/mol) | Predicted Major Enantiomer | Predicted ee (%) |

|---|---|---|---|

| TS1 (pro-S) | 0.0 | S | >99 |

| TS2 (pro-R) | +2.5 | - |

Role of Ligand Stereoelectronic Properties

The catalytic performance of a metal complex is profoundly influenced by the stereoelectronic properties of its ligands. acs.org For (S)-p-Phos, these properties are a combination of its three-dimensional structure (steric effects) and the distribution of electron density (electronic effects).

Steric Properties: The primary steric feature of (S)-p-Phos is its rigid, atropisomeric bipyridine backbone. This framework, along with the bulky diphenylphosphino groups, creates a well-defined and sterically demanding chiral pocket around the metal center. A critical parameter for such biaryl ligands is the dihedral angle of the backbone, which dictates the bite angle of the phosphine and the proximity of the phenyl groups to the coordinated substrate. pnas.org A narrower dihedral angle can lead to greater ligand-substrate interaction and, potentially, better chiral discrimination. pnas.org The steric hindrance presented by the ligand is the main factor in differentiating the prochiral faces of the substrate in the transition state. pnas.org

Electronic Properties: (S)-p-Phos is considered an electron-rich ligand. This is due to the presence of four electron-donating methoxy (B1213986) groups on the bipyridine backbone and the nitrogen atoms within the pyridine (B92270) rings. These features increase the electron density on the phosphorus atoms, which in turn increases the electron-donating ability of the ligand towards the metal center. The electronic nature of the ligand influences the catalytic activity by modulating the electronic properties of the metal. For example, a more electron-rich metal center can facilitate oxidative addition steps but may slow down reductive elimination steps. The electronic properties of phosphine ligands can be experimentally evaluated by measuring the CO stretching frequency in corresponding [RhCl(P*P)(CO)] complexes, where a lower frequency indicates a more electron-donating (less π-acidic) ligand. pnas.org

The interplay of these steric and electronic factors is crucial. The optimal balance allows for both high catalytic activity (turnover frequency) and excellent enantioselectivity.

Kinetic and Thermodynamic Aspects of Asymmetric Reactions

Asymmetric catalysis is governed by both kinetic and thermodynamic principles. The final enantiomeric ratio of the products is a result of kinetic control; it depends on the relative rates of formation of the two enantiomers. According to transition state theory, the ratio of products is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) for the two competing pathways leading to the different enantiomers. researchgate.net The reaction follows the path with the lower activation barrier more rapidly.

In many asymmetric hydrogenations catalyzed by ruthenium-phosphine complexes, the hydride transfer step is not only the stereodetermining step but also the rate-determining step. pnas.org Kinetic studies can provide insight into the reaction mechanism and the factors influencing the rate. For example, the reaction rate's dependence on substrate concentration, hydrogen pressure, and temperature can help validate a proposed catalytic cycle. Thermodynamic parameters such as activation enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) can be determined from temperature-dependent kinetic studies, providing a deeper understanding of the energy landscape of the reaction. nih.gov

Advanced Characterization and Analytical Methodologies for S P Phos Systems

Spectroscopic Techniques for Ligand and Complex Characterization

Spectroscopic methods are fundamental tools for the characterization of (S)-p-Phos and its metallic derivatives, offering detailed information about their electronic and structural features in both solid and solution states.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for studying chiral phosphine (B1218219) ligands and their complexes. rsc.orgrsc.org ³¹P NMR spectroscopy is extensively used to probe the coordination environment of the phosphorus atoms. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment and coordination to a metal center. researchgate.netresearchgate.net For the free (S)-p-Phos ligand, a single resonance is typically observed. Upon coordination to a metal, a significant downfield or upfield shift in the ³¹P NMR spectrum, known as the coordination shift, is observed. researchgate.net This shift provides evidence of complex formation and can offer insights into the nature of the metal-phosphorus bond. cdnsciencepub.com Furthermore, the magnitude of the coupling constants, such as ¹J(M-P) (where M is a magnetically active metal nucleus like ¹⁹⁵Pt or ¹⁰³Rh), can provide direct evidence of coordination and information on the s-character of the metal-phosphorus bond. cdnsciencepub.combeilstein-journals.org

¹H and ¹³C NMR spectroscopy are also vital for the complete structural elucidation of (S)-p-Phos complexes, allowing for the assignment of all proton and carbon signals in the molecule. acs.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed to unambiguously assign complex spectra and to determine the connectivity within the molecule. rsc.orgrsc.org Nuclear Overhauser Effect (NOE) spectroscopy can be used to probe through-space interactions, providing valuable information on the solution-state conformation and the proximity of different parts of the ligand and complex. rsc.org

Infrared (IR) spectroscopy is another valuable tool, particularly for identifying the vibrational modes of the functional groups within the (S)-p-Phos ligand and its complexes. researchgate.netarxiv.org The P-C and P-Ph stretching frequencies can be observed in the IR spectrum. Upon coordination to a metal, shifts in these vibrational frequencies can occur, providing further evidence of complexation. researchgate.net In situ IR spectroscopy can be a powerful technique for monitoring reactions in real-time, providing mechanistic insights into catalytic cycles involving (S)-p-Phos complexes.

| Technique | Parameter | Observed Value/Range | Significance |

|---|---|---|---|

| ³¹P NMR | Chemical Shift (δ) of free ligand | ~ -15 ppm | Reference for determining coordination shift. |

| Coordination Shift (Δδ) | Varies with metal and co-ligands | Indicates formation and nature of the M-P bond. researchgate.net | |

| ¹H NMR | Aromatic Protons | Multiplets in the range of 7.0-8.0 ppm | Confirms the presence of phenyl groups. |

| Methoxy (B1213986) Protons | Singlets around 3.5-4.0 ppm | Characteristic of the methoxy groups on the bipyridine backbone. | |

| IR Spectroscopy | P-Ph stretch | ~1090 cm⁻¹ | Vibrational mode of the diphenylphosphino group. |

Crystallographic Analysis of Chiral Metal-P-Phos Complexes

The crystal structure of a metal-(S)-p-Phos complex reveals the bite angle of the diphosphine ligand, which is a critical parameter influencing the catalytic activity and selectivity. rsc.org The bite angle is defined as the P-M-P angle, where M is the metal center. The conformation of the chiral biphenyl (B1667301) backbone and the arrangement of the phenyl groups on the phosphorus atoms create a specific chiral environment around the metal center, which is directly visualized through crystallographic analysis. sci-hub.se These structural details are essential for building accurate models for computational studies aimed at understanding the mechanism of enantioselection. researchgate.net

| Parameter | Typical Value/Range | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Defines the symmetry of the crystal lattice. |

| Space Group | e.g., P2₁, C2 | Describes the symmetry elements within the unit cell. nih.gov |

| Metal-Phosphorus (M-P) Bond Length | ~ 2.2 - 2.4 Å | Indicates the strength of the coordination bond. acs.org |

| P-M-P Bite Angle | Varies with metal and complex | A key determinant of catalytic performance. rsc.orgsci-hub.se |

| Dihedral Angle of Biaryl Backbone | Dependent on the ligand | Defines the atropisomeric chirality of the ligand. nih.gov |

Chromatographic Methods for Enantiomeric Purity Assessment

The determination of the enantiomeric purity, or enantiomeric excess (ee), of the (S)-p-Phos ligand and the products of the asymmetric reactions it catalyzes is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and reliable method for this purpose. clockss.orgorganic-chemistry.org

In this technique, the enantiomers of a chiral compound are separated based on their differential interactions with the chiral stationary phase. uma.es For the analysis of (S)-p-Phos, a suitable chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives, is selected. The ligand is dissolved in an appropriate mobile phase, typically a mixture of alkanes and an alcohol, and injected into the HPLC system. The two enantiomers, (R)-p-Phos and (S)-p-Phos, will exhibit different retention times, allowing for their separation and quantification. clockss.org

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Modern HPLC systems can be equipped with various detectors, including UV-Vis and Circular Dichroism (CD) detectors. A CD detector is particularly useful as it can provide information about the absolute configuration of the eluting enantiomers. nih.gov The development of robust and efficient HPLC methods is essential for quality control during the synthesis of (S)-p-Phos and for accurately assessing the effectiveness of the catalyst in asymmetric transformations.

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | e.g., Chiralcel OD-H, Chiralpak AD-H |

| Mobile Phase | e.g., n-Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | e.g., 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S)-p-Phos | Varies with column and conditions |

| Retention Time (R)-p-Phos | Varies with column and conditions |

Computational and Theoretical Investigations of S P Phos

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful method for elucidating the electronic structure and reactivity of catalyst systems involving biaryl phosphine (B1218219) ligands like (S)-p-Phos. mdpi.comresearchgate.net DFT calculations allow for the examination of molecular orbitals, charge distribution, and the energies of transition states, which are crucial for understanding catalytic activity. researchgate.netchemrxiv.org

Studies on related biaryl phosphine ligands have demonstrated that DFT can accurately predict geometric parameters and electronic properties. researchgate.net For instance, the electronic and steric properties of diphosphine ligands are known to play a significant role in the enantioselectivity of asymmetric reactions. rsc.org DFT calculations can quantify these properties, such as through Natural Bond Orbital (NBO) analysis, which provides insights into donor-acceptor interactions and their influence on reactivity. mdpi.com

| Parameter | Description | Typical Application in (S)-p-Phos Studies |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates the chemical reactivity and kinetic stability of the catalyst complex. researchgate.net |

| Natural Bond Orbital (NBO) Charges | Atomic charges calculated based on the NBO analysis. | Reveals the charge distribution and electron-donating/accepting properties of atoms within the ligand. mdpi.com |

| Wiberg Bond Index | A measure of the bond order between two atoms. | Assesses the strength of the phosphorus-metal bond and other key bonds within the catalyst. mdpi.com |

| Transition State Energies | The energy of the transition state structure for a given reaction step. | Used to determine the rate-determining step and predict the enantioselectivity of the reaction. pnas.org |

Molecular Modeling of Chiral Induction Mechanisms

Molecular modeling is instrumental in visualizing and understanding the mechanism of chiral induction, which is the process by which the chirality of the (S)-p-Phos ligand is transferred to the product molecule. This often involves identifying the key noncovalent interactions that stabilize the transition state leading to the major enantiomer. rsc.org

In asymmetric catalysis involving biaryl phosphine ligands, the precise three-dimensional arrangement of the ligand around the metal center dictates the stereochemical outcome. pnas.org Molecular modeling can elucidate how the chiral backbone of (S)-p-Phos creates a specific chiral pocket. The interactions between this pocket and the substrate in the transition state are often subtle and can include van der Waals forces, C-H···π, and π-π stacking interactions. rsc.org

For instance, in palladium-catalyzed reactions, the mechanism of enantioselectivity can be elucidated by modeling the dynamic coordination of the chiral ligand and the resulting steric induction. chemrxiv.org DFT computational studies have been used to provide profound insights into the reaction mechanism and the origins of enantioselectivity, highlighting the importance of steric effects. chemrxiv.org The modeling can reveal how one prochiral face of the substrate is preferentially shielded by the bulky groups on the biaryl backbone of the ligand, directing the attack of the nucleophile to the other face. rsc.org

Conformational Analysis and its Impact on Catalytic Performance

The catalytic performance of biaryl phosphine ligands like (S)-p-Phos is intimately linked to their conformational flexibility. The rotation around the biaryl C-C bond and the P-aryl bonds can lead to different conformers, which may exhibit varying catalytic activities and selectivities. rsc.orgnih.gov

Conformational analysis, often performed using DFT calculations, can determine the relative energies of different conformers and the energy barriers for their interconversion. rsc.org For some biaryl phosphines, the barrier to rotation around the C-C axle can be relatively low, allowing for access to multiple conformations during the catalytic cycle. rsc.orgresearchgate.net The dihedral angle of the biaryl backbone is a critical parameter that influences the bite angle of the ligand when coordinated to a metal, and consequently the geometry and stability of the catalytic complex. pnas.org

The concept of a "quadrant diagram" is often used to describe the chiral environment created by atropisomeric diphosphine ligands. The steric hindrance is primarily dictated by the phosphorus substituents in pseudoequatorial positions. pnas.org The conformation of the ligand directly impacts this chiral environment and, therefore, the ligand-substrate interactions that govern enantioselectivity. pnas.org In some cases, the ligand's conformation can adapt to the substrate, a phenomenon that can lead to high catalytic efficiency across a broader range of substrates. nih.gov

| Factor | Description | Impact on Catalysis with (S)-p-Phos |

|---|---|---|

| Biaryl Dihedral Angle (θ) | The torsion angle between the two aryl rings of the biaryl backbone. | Determines the bite angle and the steric environment around the metal center, influencing both activity and enantioselectivity. pnas.org |

| Rotational Barrier | The energy required to rotate around the biaryl C-C bond. | A lower barrier may allow the ligand to adopt different conformations to accommodate various substrates. rsc.org A high barrier leads to a more rigid structure. |

| Noncovalent Interactions | Intramolecular forces such as van der Waals and π-stacking. | Can stabilize certain conformers over others, potentially pre-organizing the ligand for effective catalysis. rsc.org |

| Ligand-Substrate Interactions | The steric and electronic interactions between the ligand and the reacting substrate. | The ligand's conformation can be influenced by the substrate, leading to an induced-fit scenario that enhances enantioselectivity. nih.gov |

Prediction of Enantioselectivity and Optimization of Catalytic Systems

A major goal of computational chemistry in asymmetric catalysis is the accurate prediction of enantioselectivity (ee). This allows for the rational design and optimization of catalytic systems without the need for extensive experimental screening. researchgate.netnih.gov

By calculating the energies of the diastereomeric transition states that lead to the (R) and (S) products, the enantiomeric excess can be predicted using the energy difference (ΔΔG‡). mdpi.com This approach has been successfully applied to various asymmetric reactions catalyzed by chiral phosphine ligands. rsc.org The reliability of these predictions depends on the accuracy of the computational method and the proper modeling of the entire catalytic cycle. rsc.orgmdpi.com

Statistical modeling approaches, often combined with quantum mechanical calculations, have also emerged as powerful tools. researchgate.netchemrxiv.orgescholarship.org By building models based on existing experimental data and calculated molecular descriptors, it is possible to predict the performance of new catalysts or substrates. researchgate.net These models can identify the key structural features of the ligand and substrate that govern enantioselectivity, providing valuable guidance for the optimization of reaction conditions and the development of more efficient catalytic systems based on ligands like (S)-p-Phos. chemrxiv.orgchemrxiv.org For example, a data-driven workflow can guide the design of novel ligands with improved enantioselectivity and reactivity. chemrxiv.org

Emerging Trends and Future Research Directions for S P Phos

Rational Design of Next-Generation P-Phos Analogues

The rational design of next-generation P-Phos analogues is a burgeoning area of research, driven by the desire to enhance catalytic activity, selectivity, and stability. tcichemicals.comnih.gov Current strategies involve systematic modifications of the ligand's steric and electronic properties. tcichemicals.com Key to this is the understanding that these properties directly influence the reactivity and selectivity of the resulting metal complexes. tcichemicals.com

One promising approach is the introduction of bulky substituents at various positions on the ligand's backbone. tcichemicals.comnih.gov This can create a more defined and rigid chiral pocket around the metal center, leading to improved enantioselectivity. researchgate.net For instance, the addition of substituents to the 3,3′ positions of a 1,1′-binaphthyl framework has proven effective in enhancing the enantioselectivity of various chiral catalysts. nih.gov Computational methods, such as Density Functional Theory (DFT) calculations, are increasingly being used to predict the effect of these modifications on the catalyst's performance, enabling a more targeted and efficient design process. acs.org

Another avenue of exploration is the modification of the phosphorus atom itself. The synthesis of P-stereogenic diphosphines, where the chirality is centered on the phosphorus atom, has been a significant area of focus. tib.eu These P-chiral ligands have shown great promise in a variety of asymmetric transition metal-catalyzed reactions. tib.eu The development of new synthetic routes to access these complex molecules with high enantiomeric purity is a critical aspect of this research. tib.eu

The following table summarizes some of the key design strategies and their intended effects on catalyst performance.

| Design Strategy | Intended Effect | Example Reference |

| Introduction of bulky substituents | Enhance enantioselectivity by creating a more defined chiral pocket | researchgate.netnih.gov |

| Modification of electronic properties | Tune catalyst reactivity and selectivity | tcichemicals.com |

| Synthesis of P-stereogenic ligands | Introduce chirality directly at the phosphorus atom for novel catalytic activity | tib.eu |

| Use of computational modeling | Predict the impact of structural modifications on catalytic performance | acs.org |

Future research will likely focus on combining these strategies to create multifunctional ligands with precisely tailored properties for specific catalytic applications. The development of high-throughput screening methods will also be crucial for rapidly evaluating new ligand designs. researchgate.net

Broadening the Scope of (S)-p-Phos Catalyzed Reactions

The versatility of (S)-p-Phos and its analogues as ligands in transition-metal catalysis has led to their application in a wide array of chemical transformations. Initially recognized for their effectiveness in asymmetric hydrogenation reactions, the scope of (S)-p-Phos catalyzed reactions is continually expanding. sigmaaldrich.com

Recent research has demonstrated the utility of (S)-p-Phos in several other important reaction classes:

Asymmetric Hydroalkynylation: (S)-p-Phos has been successfully employed as a ligand in iridium-catalyzed asymmetric hydroalkynylation of nonpolar alkenes, enabling the synthesis of chiral alkynes. sigmaaldrich.com

Palladium-Catalyzed Allylic Alkylation: In combination with palladium catalysts, (S)-p-Phos has been used for the selective allylic alkylation of indoles. sigmaaldrich.com

Copolymerization Reactions: (S)-p-Phos has been utilized in the preparation of chiral ketone functionalized polymers through copolymerization reactions. sigmaaldrich.com

Cross-Coupling Reactions: The development of ligands like (S)-p-Phos has been instrumental in advancing cross-coupling reactions, such as the Suzuki-Miyaura coupling, by enabling the use of a broader range of substrates, including sterically hindered and functionalized aryl halides. tcichemicals.comnih.gov

The table below provides a snapshot of the expanding scope of reactions catalyzed by (S)-p-Phos-metal complexes.

| Reaction Type | Metal Catalyst | Substrate Example | Product Type |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | β-keto esters, aryl ketones | Chiral alcohols |

| Asymmetric Hydroalkynylation | Iridium | Norbornadienes | Chiral alkynes |

| Allylic Alkylation | Palladium | Indoles | Chiral indole (B1671886) derivatives |

| Copolymerization | Palladium | Propene and CO | Chiral functionalized polymers |

| Suzuki-Miyaura Cross-Coupling | Palladium | Aryl bromides, boronic acids | Biaryl compounds |

The ongoing exploration of new reaction manifolds for (S)-p-Phos is driven by the need for efficient and selective methods to construct complex chiral molecules. tcichemicals.com Future efforts will likely focus on uncovering novel reactivity patterns and applying these catalytic systems to the synthesis of biologically active compounds and advanced materials. tcichemicals.comacs.org

Development of Sustainable and Green Catalytic Processes

The principles of green chemistry are increasingly influencing the design and implementation of catalytic processes. rsc.orgrsc.org In the context of (S)-p-Phos catalysis, there is a growing emphasis on developing more sustainable and environmentally benign methodologies. nih.gov

A key aspect of this is the move towards using greener solvents. While many (S)-p-Phos catalyzed reactions are performed in traditional organic solvents, research is underway to adapt these systems to more sustainable media such as water, ionic liquids, or bio-based solvents. rsc.orgmdpi.com The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability. mdpi.com

The following table highlights some of the green chemistry principles and their application to (S)-p-Phos catalysis.

| Green Chemistry Principle | Application in (S)-p-Phos Catalysis | Potential Benefit |

| Use of sustainable solvents | Performing reactions in water or bio-based solvents | Reduced environmental impact and improved safety |

| Catalyst recycling | Immobilization of the catalyst on a solid support | Lower process costs and reduced metal waste |

| High atom economy | Designing reactions that maximize the incorporation of starting materials into the final product | Minimized waste generation |

| Use of renewable feedstocks | Utilizing starting materials derived from biomass | Reduced reliance on fossil fuels |

The integration of green chemistry principles into the development of (S)-p-Phos catalyzed processes is essential for the long-term viability and environmental acceptance of these technologies. rsc.org Future research will likely focus on the development of highly active and stable catalysts that can operate efficiently under green reaction conditions. rsc.org

Integration of (S)-p-Phos in Cascade and Multicatalytic Systems

Cascade and multicatalytic reactions, where multiple transformations occur in a single pot, offer significant advantages in terms of efficiency and sustainability by reducing the number of purification steps and minimizing waste. nih.gov The unique reactivity of (S)-p-Phos-metal complexes makes them attractive candidates for integration into such systems. acs.org

One area of interest is the combination of (S)-p-Phos catalysis with other catalytic modes, such as organocatalysis or biocatalysis. nih.gov This can enable the construction of complex molecular architectures through novel reaction sequences that would be difficult to achieve using a single catalyst. For example, a reaction could be designed where an (S)-p-Phos-catalyzed cross-coupling is followed by an enzyme-catalyzed kinetic resolution, all in the same reaction vessel.

The development of bifunctional catalysts, where the (S)-p-Phos ligand is functionalized with another catalytic moiety, is another promising strategy. nih.gov This can lead to highly efficient and selective transformations by bringing the two catalytic sites into close proximity.

The table below illustrates potential combinations of (S)-p-Phos catalysis in multicatalytic systems.

| Catalytic Partner | Potential Reaction Sequence | Desired Outcome |

| Organocatalyst | Asymmetric hydrogenation followed by an organocatalyzed aldol (B89426) reaction | Rapid construction of stereochemically complex acyclic systems |

| Biocatalyst | Cross-coupling reaction followed by an enzymatic esterification | Synthesis of chiral esters with high enantiopurity |

| Another metal catalyst | Sequential cross-coupling reactions using different metals | Efficient synthesis of complex polyaromatic compounds |

The design and implementation of efficient cascade and multicatalytic systems involving (S)-p-Phos require a deep understanding of the compatibility and potential interactions between the different catalytic species. acs.org Future research will focus on expanding the toolbox of compatible catalytic partners and developing robust and versatile one-pot methodologies. nih.gov

Industrial Relevance and Scale-Up Considerations

The successful application of (S)-p-Phos catalyzed reactions in an industrial setting depends on several factors, including catalyst cost, activity, stability, and the feasibility of large-scale synthesis. researchgate.netmdpi.com While (S)-p-Phos and its analogues have demonstrated excellent performance in laboratory-scale reactions, their translation to industrial processes presents unique challenges. acs.org

A key consideration is the cost-effective synthesis of the ligand itself. researchgate.net The development of efficient and scalable synthetic routes for (S)-p-Phos is crucial for its commercial viability. researchgate.net This includes sourcing high-purity starting materials and optimizing reaction conditions to maximize yield and minimize waste. researchgate.net

Catalyst loading and turnover number (TON) are also critical parameters for industrial applications. High catalyst loadings can be prohibitively expensive, so there is a strong incentive to develop more active catalysts that can operate at lower concentrations. Maximizing the TON, which represents the number of moles of product formed per mole of catalyst, is essential for a cost-effective process.

The table below outlines some of the key considerations for the industrial scale-up of (S)-p-Phos catalyzed reactions.

| Factor | Industrial Requirement | Research Focus |

| Ligand Synthesis | Cost-effective and scalable | Optimization of synthetic routes, use of inexpensive starting materials |

| Catalyst Loading | Low as possible | Development of highly active catalysts |

| Catalyst Stability | Robust under process conditions | Design of more stable ligands and catalyst systems |

| Product Purification | Efficient removal of residual metal | Development of methods for catalyst separation and recycling |

| Process Safety | Minimal operational hazards | Use of safer solvents and reaction conditions |

The successful industrial implementation of (S)-p-Phos catalysis will require close collaboration between academic researchers and industrial chemists to address these challenges. mdpi.com The development of robust and economically viable processes will ultimately determine the impact of this powerful catalytic technology on the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals. nih.gov

常见问题

Basic Research Questions

Q. What experimental approaches are recommended for determining the enantiomeric purity of p-Phos, (S)- in asymmetric catalysis studies?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with chiral stationary phases or nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents. For HPLC, optimize mobile phase composition (e.g., hexane/isopropanol ratios) to resolve enantiomers . NMR methods require selecting shift reagents (e.g., Eu(hfc)₃) that induce distinct splitting patterns for each enantiomer. Validate results against racemic mixtures or known standards to ensure accuracy .

Q. How should researchers design kinetic studies to evaluate the ligand efficacy of p-Phos, (S)- in transition-metal-catalyzed reactions?

- Methodological Answer : Employ a comparative framework (e.g., PICO: Population = reaction type; Intervention = p-Phos, (S)-; Comparison = alternative ligands; Outcome = reaction rate/enantioselectivity). Conduct time-resolved experiments under controlled conditions (temperature, solvent, catalyst loading). Use gas chromatography (GC) or HPLC to monitor conversion and enantiomeric excess (ee) at intervals. Statistical analysis (e.g., ANOVA) can identify ligand performance outliers .

Q. What spectroscopic techniques are critical for characterizing p-Phos, (S)- derivatives?

- Methodological Answer : Prioritize multinuclear NMR (¹H, ³¹P) to confirm phosphine coordination and stereochemistry. X-ray crystallography provides definitive structural validation. For air-sensitive derivatives, use glovebox techniques and Schlenk lines. Pair with elemental analysis to verify purity. Cross-reference spectral data with computational models (DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental outcomes for p-Phos, (S)-'s catalytic behavior?

- Methodological Answer : Perform sensitivity analyses on computational parameters (e.g., basis sets, solvation models) to identify discrepancies. Validate via kinetic isotope effects (KIE) or stereochemical probes. For example, if DFT underestimates enantioselectivity, re-examine transition-state ensembles or incorporate dispersion corrections. Cross-validate with in-situ spectroscopic techniques (e.g., IR, Raman) during catalysis .

Q. What strategies mitigate bias when analyzing conflicting data on p-Phos, (S)-'s stability under oxidative conditions?

- Methodological Answer : Implement blinded data analysis protocols where researchers are unaware of sample identities during spectral interpretation. Use orthogonal methods (e.g., TGA for thermal stability, cyclic voltammetry for redox behavior) to corroborate findings. Pre-register experimental designs to avoid post-hoc hypothesis adjustments .

Q. How should mechanistic studies be structured to differentiate between competing pathways in p-Phos, (S)-mediated C–C bond formations?

- Methodological Answer : Design isotopic labeling experiments (e.g., deuterium or ¹³C tracers) to track bond-breaking/forming events. Use Eyring plots to compare activation parameters (ΔH‡, ΔS‡) for proposed pathways. Pair with operando spectroscopy (e.g., XAFS) to monitor metal-ligand coordination in real time. Statistical modeling (e.g., Bayesian inference) can quantify pathway probabilities .

Data Analysis and Reproducibility

Q. What statistical frameworks are appropriate for analyzing enantioselectivity trends across p-Phos, (S)- variants?

- Methodological Answer : Apply multivariate regression to correlate ligand substituent effects (e.g., electronic parameters, steric bulk) with ee values. Use principal component analysis (PCA) to reduce dimensionality in large datasets. For reproducibility, share raw data in FAIR-compliant repositories and provide detailed metadata (e.g., reaction conditions, instrument calibration logs) .

Q. How can researchers ensure reproducibility when synthesizing p-Phos, (S)- derivatives with hygroscopic functional groups?

- Methodological Answer : Standardize protocols for handling moisture-sensitive intermediates (e.g., strict inert-atmosphere techniques, Karl Fischer titration for solvent dryness). Document batch-specific variables (e.g., reagent lot numbers, purification gradients). Publish full synthetic procedures in supplemental materials, including failure cases to guide troubleshooting .

Literature and Data Mining

Q. What search strategies optimize the discovery of peer-reviewed studies on p-Phos, (S)-'s applications?

- Methodological Answer : Use Google Scholar Boolean operators:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。